N-(3-Sulfopropyl)-L-alanine

Hydrophilicity LogP Solubility

N-(3-Sulfopropyl)-L-alanine (CAS 819863-37-1) is a unique zwitterionic monomer for fabricating optically clear hydrogels and high-density antifouling coatings. Unlike bulkier sulfobetaines, its low MW (211.24 g/mol) and small L-alanine backbone boost zwitterionic group surface density by 32%, forming a more robust hydration layer for superior resistance to protein and bacterial adhesion. Its low LogP (0.80) prevents phase separation in ophthalmic devices, while its moderate TPSA (112 Ų) ensures compatibility when modifying PLA/PCL scaffolds. Choose this grade for high-swelling, bioinert polymer networks where generic substitutes cause fouling or opacity.

Molecular Formula C6H13NO5S
Molecular Weight 211.24 g/mol
CAS No. 819863-37-1
Cat. No. B15158067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Sulfopropyl)-L-alanine
CAS819863-37-1
Molecular FormulaC6H13NO5S
Molecular Weight211.24 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NCCCS(=O)(=O)O
InChIInChI=1S/C6H13NO5S/c1-5(6(8)9)7-3-2-4-13(10,11)12/h5,7H,2-4H2,1H3,(H,8,9)(H,10,11,12)/t5-/m0/s1
InChIKeyPBUXLNJKWIUUMX-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Sulfopropyl)-L-alanine (CAS 819863-37-1): A Zwitterionic Amino Acid Derivative for Advanced Material Synthesis


N-(3-Sulfopropyl)-L-alanine (CAS 819863-37-1) is a sulfonic acid derivative of the amino acid L-alanine. It is an organic compound characterized by the presence of a sulfonic acid group attached to a propyl chain, which is linked to the nitrogen atom of L-alanine . This structure imparts a strong, permanent zwitterionic character, with both a negatively charged sulfonate group and a positively charged ammonium group (and a carboxylic acid group) present in the molecule across a wide pH range . Its molecular formula is C6H13NO5S, with a molecular weight of 211.24 g/mol . The compound is primarily utilized as a building block and intermediate in the synthesis of water-soluble polymers, hydrogels, and other functional materials .

Why Substituting N-(3-Sulfopropyl)-L-alanine with Other Zwitterionic Monomers Compromises Performance


Generic substitution with other zwitterionic compounds or amino acid derivatives often leads to significant performance deviations because the specific combination of the small, non-bulky L-alanine backbone and the sulfopropyl zwitterionic headgroup creates a unique property profile that is not replicated by alternative structures. The molecular weight, hydrophilic-lipophilic balance (LogP), and steric environment around the amino acid core directly influence key material attributes such as polymer hydration, protein adsorption resistance, and solubility . For instance, changing the amino acid to methionine or phenylalanine introduces hydrophobic side chains that increase LogP and alter self-assembly behavior , while switching to a quaternary ammonium sulfobetaine like N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine changes the charge density and polymer backbone flexibility . The following quantitative evidence demonstrates exactly where and by how much these differences manifest, providing a basis for informed selection.

N-(3-Sulfopropyl)-L-alanine: Head-to-Head Quantitative Differentiation from Closest Analogs


Lower LogP Value Confers Superior Water Solubility Compared to Hydrophobic Amino Acid Derivatives

N-(3-Sulfopropyl)-L-alanine exhibits a computed LogP value of 0.80, which is significantly lower than that of other N-(3-sulfopropyl) amino acid derivatives with hydrophobic side chains, such as N-(3-Sulfopropyl)-L-phenylalanine (LogP ~1.5) or N-(3-Sulfopropyl)-L-methionine (LogP ~1.2) . This lower LogP directly translates to higher water solubility and a greater propensity to impart hydrophilicity to copolymers and surfaces .

Hydrophilicity LogP Solubility Zwitterionic Monomer

Lower Molecular Weight Provides Higher Molar Density of Zwitterionic Groups in Copolymers

With a molecular weight of 211.24 g/mol, N-(3-Sulfopropyl)-L-alanine is significantly lighter than many common sulfobetaine monomers, such as N-(3-Sulfopropyl)-N-methacryloxyethyl-N,N-dimethylammonium betaine (SBMA, MW 279.35 g/mol) . This means that for an equivalent mass of monomer incorporated into a copolymer, N-(3-Sulfopropyl)-L-alanine provides approximately 32% more zwitterionic units [1]. A higher molar density of zwitterionic groups is directly correlated with enhanced protein adsorption resistance and greater surface hydration in antifouling coatings [1].

Polymer Chemistry Zwitterionic Density Antifouling Hydrogel

Lower Topological Polar Surface Area (TPSA) Enhances Compatibility with Hydrophobic Polymer Matrices

N-(3-Sulfopropyl)-L-alanine has a calculated Topological Polar Surface Area (TPSA) of 112 Ų . This is lower than the TPSA of more highly polar zwitterionic monomers like 2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (SPE, TPSA ~130-140 Ų) [1]. A lower TPSA suggests a better balance between hydrophilic and hydrophobic character, which can facilitate its incorporation and uniform dispersion within less polar polymer matrices (e.g., polyesters, polyurethanes) without causing macroscopic phase separation [1].

Polymer Blends Compatibilization TPSA Surface Modification

Optimal Scientific and Industrial Applications for N-(3-Sulfopropyl)-L-alanine Based on Quantitative Evidence


Synthesis of Ultra-Hydrophilic Hydrogels for Contact Lenses and Wound Dressings

The low LogP (0.80) of N-(3-Sulfopropyl)-L-alanine makes it an ideal comonomer for creating hydrogels with exceptionally high water content and low protein adsorption. When incorporated into polymer networks, it outperforms more hydrophobic amino acid derivatives by maintaining optical clarity and preventing phase separation, which is critical for ophthalmic applications [1]. The resulting materials exhibit enhanced biocompatibility and reduced biofouling compared to those made with conventional monomers like HEMA alone [1].

High-Density Zwitterionic Coatings for Implantable Medical Devices

For creating antifouling coatings on medical devices (e.g., catheters, sensors), the lower molecular weight of N-(3-Sulfopropyl)-L-alanine (211.24 g/mol) compared to bulkier sulfobetaine monomers allows for a 32% higher molar density of zwitterionic groups on the surface [2]. This increased functional group density is directly linked to a more robust hydration layer and superior resistance to protein and bacterial adhesion, as established in studies on polyzwitterionic coatings [3].

Compatibilization of Hydrophobic Polymer Blends for Improved Wettability

When modifying intrinsically hydrophobic polymers like poly(lactic acid) (PLA) or polycaprolactone (PCL), the moderate TPSA (112 Ų) of N-(3-Sulfopropyl)-L-alanine allows it to act as a more effective compatibilizer than higher-polarity zwitterions. It can be blended or copolymerized to create materials with improved surface wettability and cell adhesion for tissue engineering scaffolds, without the macroscopic phase separation often observed with more polar, less compatible monomers [4].

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